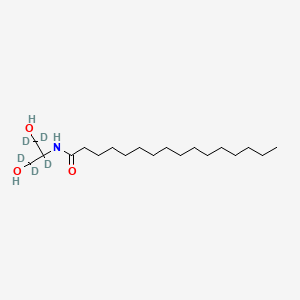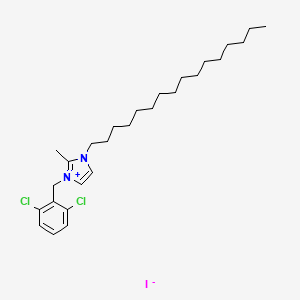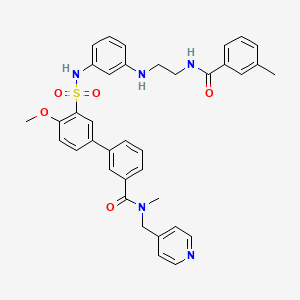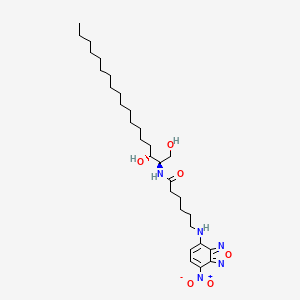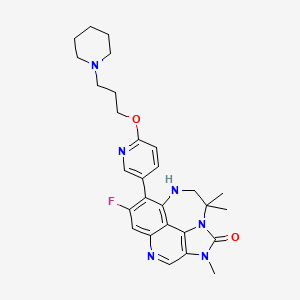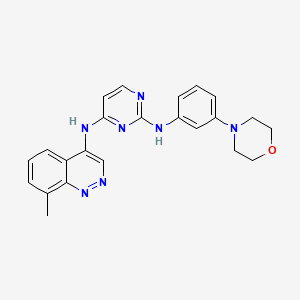
Dimethyl adipate-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl adipate-d4-1, also known as hexanedioic acid dimethyl ester-d4, is a deuterium-labeled compound. It is a stable isotope of dimethyl adipate, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in research settings, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl adipate-d4-1 can be synthesized from cyclopentanone and dimethyl carbonate using solid base catalysts. The process involves the formation of an intermediate, carbomethoxycyclopentanone, which is then converted to this compound by reacting with a methoxide group . The reaction conditions typically involve moderate temperatures and the use of catalysts such as magnesium oxide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves continuous esterification processes. For example, adipic acid can be pre-esterified with methanol in a tubular reactor, followed by further esterification to produce dimethyl adipate .
Chemical Reactions Analysis
Types of Reactions
Dimethyl adipate-d4-1 undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrogenation: Reduction reactions to form alcohols.
Oxidation: Reaction with oxidizing agents to form carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include methanol for esterification, hydrogen gas for hydrogenation, and strong oxidizing agents for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include dimethyl adipate, adipic acid, and various alcohol derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl adipate-d4-1 has several scientific research applications:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to understand the behavior of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Used in the production of polymers, cosmetics, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of dimethyl adipate-d4-1 involves its incorporation into drug molecules as a stable isotope. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the drugs, leading to changes in absorption, distribution, metabolism, and excretion. This makes it a valuable tool in drug development and research .
Comparison with Similar Compounds
Similar Compounds
Dimethyl adipate: The non-deuterated form of dimethyl adipate-d4-1.
Diethyl adipate: An ester of adipic acid with ethanol.
Dibutyl adipate: An ester of adipic acid with butanol.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C8H14O4 |
|---|---|
Molecular Weight |
178.22 g/mol |
IUPAC Name |
dimethyl 3,3,4,4-tetradeuteriohexanedioate |
InChI |
InChI=1S/C8H14O4/c1-11-7(9)5-3-4-6-8(10)12-2/h3-6H2,1-2H3/i3D2,4D2 |
InChI Key |
UDSFAEKRVUSQDD-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)OC)C([2H])([2H])CC(=O)OC |
Canonical SMILES |
COC(=O)CCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



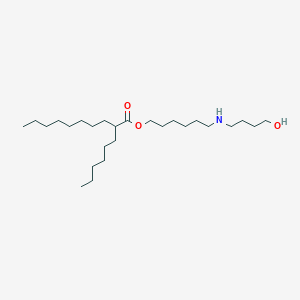
![3-[7-[4-[[4-[6-(4-chloroanilino)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-8-yl]phenyl]methylamino]butyl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12396617.png)
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
